N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group, a nitrobenzamido group, and a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an appropriate amine derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of Nitrobenzamido Group: The nitrobenzamido group can be attached through a nucleophilic substitution reaction, where the benzofuran core is reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Addition of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-methoxyphenylboronic acid and the appropriate benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methoxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base or under neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with new functional groups replacing the original nitro or methoxy groups.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-3-(2-aminobenzamido)benzofuran-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-(4-methoxyphenyl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide: Similar structure but with a chloro group instead of a nitro group.
N-(4-methoxyphenyl)-3-(2-hydroxybenzamido)benzofuran-2-carboxamide: Similar structure but with a hydroxy group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-31-15-12-10-14(11-13-15)24-23(28)21-20(17-7-3-5-9-19(17)32-21)25-22(27)16-6-2-4-8-18(16)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFBHXNQBOJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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